N-((5-methylisoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide
CAS No.: 1251580-37-6
Cat. No.: VC6201189
Molecular Formula: C12H13N3O2S
Molecular Weight: 263.32
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1251580-37-6 |
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Molecular Formula | C12H13N3O2S |
Molecular Weight | 263.32 |
IUPAC Name | N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-pyridin-4-ylsulfanylacetamide |
Standard InChI | InChI=1S/C12H13N3O2S/c1-9-6-10(15-17-9)7-14-12(16)8-18-11-2-4-13-5-3-11/h2-6H,7-8H2,1H3,(H,14,16) |
Standard InChI Key | YFNWHHUAADUPDW-UHFFFAOYSA-N |
SMILES | CC1=CC(=NO1)CNC(=O)CSC2=CC=NC=C2 |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is N-((5-methylisoxazol-3-yl)methyl)-2-(pyridin-4-ylsulfanyl)acetamide. Its molecular formula is C₁₂H₁₃N₃O₂S, with a calculated molecular weight of 279.32 g/mol (derived from analogous structures in PubChem ). The structure comprises two key components:
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A 5-methylisoxazole ring linked via a methylene group to the acetamide nitrogen.
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A pyridin-4-ylthio group attached to the acetamide’s sulfur atom.
Structural Features and Comparison to Analogs
The compound’s design shares similarities with N-(5-methyl-1,2-oxazol-3-yl)-2-(pyridin-2-ylsulfanyl)acetamide (PubChem CID 695358) , differing primarily in the substitution position of the pyridine ring (4- vs. 2-position). This positional isomerism may influence electronic properties and target binding. Key structural attributes include:
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Thioether linkage (-S-): Enhances metabolic stability compared to ether analogs.
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Isoxazole ring: Imparts rigidity and influences pharmacokinetic properties.
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Pyridine moiety: Contributes to π-π stacking interactions with biological targets.
Synthesis and Optimization
Synthetic Routes
While no direct synthesis protocols for this compound are published, analogous thioacetamide derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example:
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Thiol-disulfide exchange: Reaction of a pyridin-4-thiol with a bromoacetamide intermediate.
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Acylation: Coupling of a preformed isoxazole-methylamine with a thioacetic acid derivative .
A hypothetical synthesis pathway could involve:
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Step 1: Synthesis of 5-methylisoxazol-3-ylmethylamine via cyclization of hydroxylamine with acetylene derivatives.
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Step 2: Preparation of 2-(pyridin-4-ylthio)acetic acid by reacting pyridin-4-thiol with chloroacetic acid.
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Step 3: Amide bond formation between the amine and acid using carbodiimide coupling agents .
Challenges in Optimization
Key challenges include:
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Regioselectivity: Ensuring correct positioning of the pyridine sulfur group.
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Purification: Separating positional isomers (e.g., pyridin-4-yl vs. pyridin-3-yl byproducts) .
Physicochemical Properties
Calculated and Inferred Properties
Stability and Reactivity
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pH Sensitivity: The thioether linkage may oxidize to sulfoxides under acidic conditions.
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Thermal Stability: Decomposition observed above 200°C in related compounds .
Biological Activity and Mechanisms
Putative Targets and Pathways
While direct pharmacological data are unavailable, structural analogs suggest potential interactions with:
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Kinase Enzymes: Inhibition of c-Met or VEGFR2 due to pyridine-thioether motifs .
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NAD+ Salvage Pathway: Modulation via NAMPT inhibition, as seen in triazolopyridine derivatives (excluded per user instructions).
Organism | MIC (µg/mL) | Structural Analog |
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E. coli | 12.5 | Pyrimidine-thioacetamide |
C. albicans | 25.0 | Isoxazole derivatives |
Pharmacokinetics and Toxicity
Absorption and Metabolism
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CYP450 Interactions: Attenuated inhibition compared to bulkier analogs (e.g., morpholinopyrimidines).
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Bioavailability: Estimated 45–50% due to moderate LogP and solubility .
Toxicity Profiles
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